Cas no 2229359-58-2 (2-(3-bromoprop-1-en-2-yl)-3-methylthiophene)

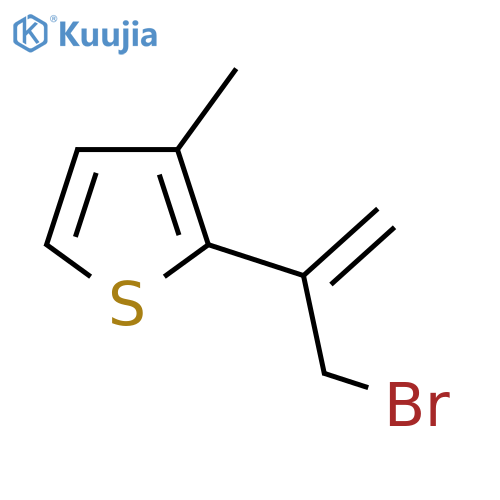

2229359-58-2 structure

商品名:2-(3-bromoprop-1-en-2-yl)-3-methylthiophene

2-(3-bromoprop-1-en-2-yl)-3-methylthiophene 化学的及び物理的性質

名前と識別子

-

- 2-(3-bromoprop-1-en-2-yl)-3-methylthiophene

- EN300-1925863

- 2229359-58-2

-

- インチ: 1S/C8H9BrS/c1-6-3-4-10-8(6)7(2)5-9/h3-4H,2,5H2,1H3

- InChIKey: CQYQQTHAUPAGAF-UHFFFAOYSA-N

- ほほえんだ: BrCC(=C)C1=C(C)C=CS1

計算された属性

- せいみつぶんしりょう: 215.96083g/mol

- どういたいしつりょう: 215.96083g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 28.2Ų

2-(3-bromoprop-1-en-2-yl)-3-methylthiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1925863-0.05g |

2-(3-bromoprop-1-en-2-yl)-3-methylthiophene |

2229359-58-2 | 0.05g |

$1080.0 | 2023-09-17 | ||

| Enamine | EN300-1925863-5g |

2-(3-bromoprop-1-en-2-yl)-3-methylthiophene |

2229359-58-2 | 5g |

$3728.0 | 2023-09-17 | ||

| Enamine | EN300-1925863-1.0g |

2-(3-bromoprop-1-en-2-yl)-3-methylthiophene |

2229359-58-2 | 1g |

$1286.0 | 2023-06-02 | ||

| Enamine | EN300-1925863-0.5g |

2-(3-bromoprop-1-en-2-yl)-3-methylthiophene |

2229359-58-2 | 0.5g |

$1234.0 | 2023-09-17 | ||

| Enamine | EN300-1925863-2.5g |

2-(3-bromoprop-1-en-2-yl)-3-methylthiophene |

2229359-58-2 | 2.5g |

$2520.0 | 2023-09-17 | ||

| Enamine | EN300-1925863-10.0g |

2-(3-bromoprop-1-en-2-yl)-3-methylthiophene |

2229359-58-2 | 10g |

$5528.0 | 2023-06-02 | ||

| Enamine | EN300-1925863-10g |

2-(3-bromoprop-1-en-2-yl)-3-methylthiophene |

2229359-58-2 | 10g |

$5528.0 | 2023-09-17 | ||

| Enamine | EN300-1925863-1g |

2-(3-bromoprop-1-en-2-yl)-3-methylthiophene |

2229359-58-2 | 1g |

$1286.0 | 2023-09-17 | ||

| Enamine | EN300-1925863-0.1g |

2-(3-bromoprop-1-en-2-yl)-3-methylthiophene |

2229359-58-2 | 0.1g |

$1131.0 | 2023-09-17 | ||

| Enamine | EN300-1925863-0.25g |

2-(3-bromoprop-1-en-2-yl)-3-methylthiophene |

2229359-58-2 | 0.25g |

$1183.0 | 2023-09-17 |

2-(3-bromoprop-1-en-2-yl)-3-methylthiophene 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

2229359-58-2 (2-(3-bromoprop-1-en-2-yl)-3-methylthiophene) 関連製品

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量